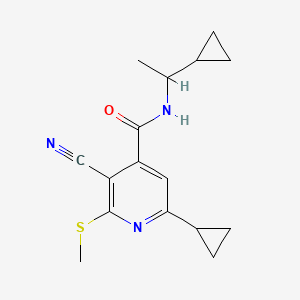

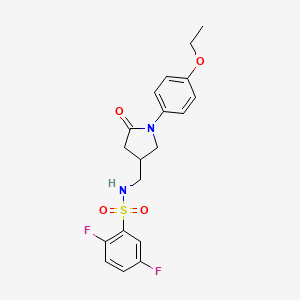

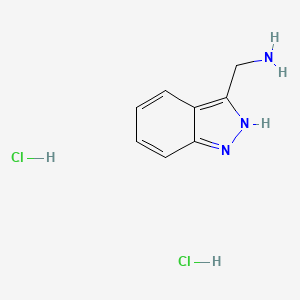

![molecular formula C17H15N7O3S B2480386 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941956-47-4](/img/structure/B2480386.png)

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds containing triazolo[4,5-d]pyrimidin-7-yl and isoxazolyl groups are often explored for their biological activities, including potential anticancer effects and enzyme inhibition capabilities. These compounds are synthesized for investigating their interaction with various biological targets.

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step reactions, starting from base heterocyclic components. Alkylation, amidation, and cycloaddition reactions are common steps. For instance, the modification of related compounds by replacing certain groups to improve their biological activity or reduce toxicity is a common strategy in medicinal chemistry (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to determine and analyze the three-dimensional structure, which helps in understanding the interaction with biological targets (A. Agarkov et al., 2023).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclocondensation and rearrangement, which are used to synthesize derivatives with potentially enhanced biological activity. Understanding these reactions is essential for designing new compounds with desired properties (S. Desenko et al., 1998).

Applications De Recherche Scientifique

Antibacterial Activity

Compounds containing a unit similar to 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown potential as antibacterial agents. Specifically, new thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones, which are structurally related, demonstrated better antibacterial activity against Gram-positive bacteria than Gram-negative strains. These compounds outperformed the reference Linezolid in inhibitory activities (Sanad et al., 2021).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety, structurally akin to the compound , were synthesized and assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study's findings underscore the potential of these compounds in developing new insecticides (Fadda et al., 2017).

Radiosynthesis for Imaging

A related compound, DPA-714, within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has been utilized in radiolabeling with fluorine-18 for in vivo imaging using positron emission tomography. This application is significant in medical imaging and diagnostic procedures (Dollé et al., 2008).

Anticancer Properties

Certain compounds structurally related to this compound have shown promising anticancer properties. For instance, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide exhibited remarkable anticancer effects and was modified to reduce toxicity, showing potential as an effective anticancer agent with low toxicity (Wang et al., 2015).

Mécanisme D'action

Target of Action

The compound, also known as 2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide, primarily targets the Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation , and its aberrant overexpression has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound interacts with LSD1, inhibiting its activity . The structure-activity relationship studies indicate that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of the compound .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation pathways . Lysine methylation is a post-translational modification that plays a crucial role in various biological processes, including gene expression, protein function, and cellular differentiation.

Pharmacokinetics

The compound’s potency against lsd1 (ic50 = 0564 μM) suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

Upon treatment with the compound, the activity of LSD1 can be significantly inhibited . This inhibition leads to a suppression of cancer cell proliferation and migration .

Propriétés

IUPAC Name |

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O3S/c1-10-6-13(22-27-10)20-14(25)8-28-17-15-16(18-9-19-17)24(23-21-15)11-4-3-5-12(7-11)26-2/h3-7,9H,8H2,1-2H3,(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNNOBGHFZRNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

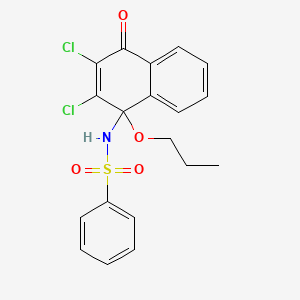

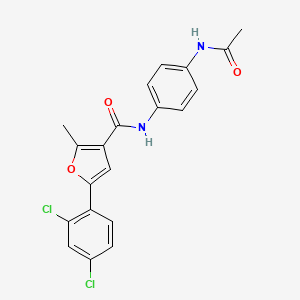

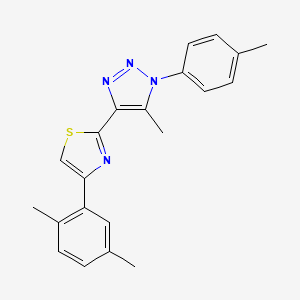

![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)

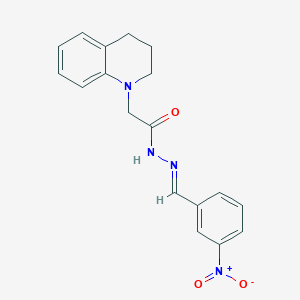

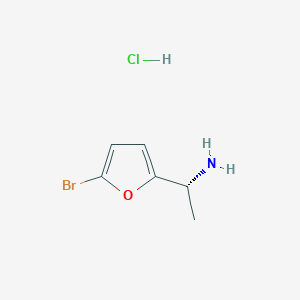

![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)

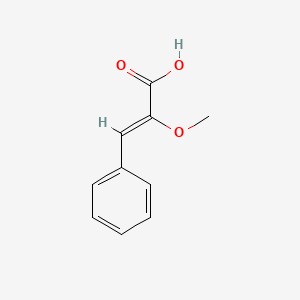

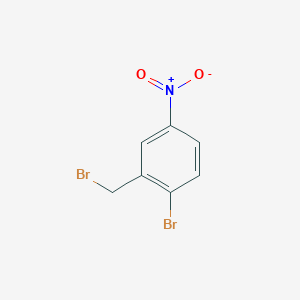

![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)